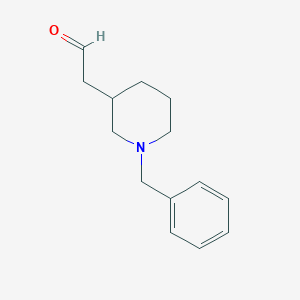
2-(1-Benzylpiperidin-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpiperidin-3-yl)acetaldehyde is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.30 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzyl group attached to the nitrogen atom and an acetaldehyde group at the 3-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-3-yl)acetaldehyde typically involves the reaction of 1-benzylpiperidine with an appropriate aldehyde precursor under controlled conditions. One common method involves the use of 3-(1-benzylpiperidin-4-yl)acrylonitrile as a starting material, which is then subjected to reduction and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 2-(1-Benzylpiperidin-3-yl)acetic acid.
Reduction: 2-(1-Benzylpiperidin-3-yl)ethanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
2-(1-Benzylpiperidin-3-yl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-3-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as receptors and enzymes, to exert its effects. For example, it may act as a ligand for certain receptors in the brain, influencing neurotransmitter activity and potentially offering therapeutic benefits in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzylpiperidin-2-yl)acetaldehyde
- 2-(1-Benzylpiperidin-4-yl)acetaldehyde
Uniqueness
2-(1-Benzylpiperidin-3-yl)acetaldehyde is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. Its position of the acetaldehyde group on the piperidine ring can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-3-yl)acetaldehyde |
InChI |
InChI=1S/C14H19NO/c16-10-8-14-7-4-9-15(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,10,14H,4,7-9,11-12H2 |
InChI Key |
VSBXJHJSMPWUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















